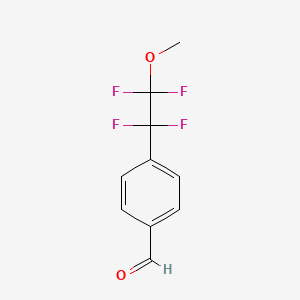

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde

Descripción

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde (molecular formula: C₁₀H₈F₄O₂; molecular weight: 236.17 g/mol) is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a 1,1,2,2-tetrafluoro-2-methoxyethyl group. This unique structure combines the reactivity of an aldehyde group with the electronic and steric effects imparted by the fluorinated methoxyethyl substituent. The tetrafluoroethoxy moiety enhances the compound’s electronegativity and chemical stability, making it a candidate for applications in materials science, agrochemicals, and pharmaceutical intermediates .

Propiedades

IUPAC Name |

4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-16-10(13,14)9(11,12)8-4-2-7(6-15)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOINXIXPJMEACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC=C(C=C1)C=O)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde typically involves the fluorination of 1,1,2,2-tetrafluoroethylene followed by a reaction with methanol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes and the use of advanced chemical reactors to maintain the necessary reaction conditions. The production process is designed to maximize yield and purity while minimizing environmental impact and ensuring safety .

Análisis De Reacciones Químicas

Types of Reactions

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxyethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

Oxidation: 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid.

Reduction: 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

*Estimated based on molecular formula.

Key Observations:

- Electronic Effects: The tetrafluoroethoxy group in the target compound increases electron-withdrawing effects compared to non-fluorinated analogs like 2-methyl-1,3-benzoxazole-4-carbaldehyde. This enhances the electrophilicity of the aldehyde group, favoring nucleophilic addition reactions .

- Steric and Stability Considerations : The bulky tetrafluoroethoxy substituent may reduce solubility in polar solvents compared to simpler aldehydes but improves resistance to hydrolysis and thermal degradation .

Fluorinated Polymers and Small Molecules

The compound’s fluorinated side chain invites comparison with perfluorinated polymers like Nafion (CAS 31175-20-9), a sulfonated tetrafluoroethylene copolymer. While Nafion’s high equivalent weight (1100 g/mol SO₃H⁻ groups) and ion-exchange capacity (IEC ≈ 0.91 meq/g) enable proton conductivity in fuel cells, the target compound’s smaller size and aldehyde functionality make it more suitable for synthetic organic chemistry rather than bulk material applications .

Actividad Biológica

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is a fluorinated aromatic aldehyde with significant potential in various biological applications. Its unique structure allows for interactions with biological molecules, making it a candidate for research in medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C10H8F4O2

- Molecular Weight : 236.17 g/mol

- CAS Number : 2193059-17-3

The biological activity of 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is largely attributed to its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. Such interactions can affect enzyme activities and metabolic pathways, making this compound valuable for studying biochemical processes.

Enzyme Interaction Studies

The compound is utilized in studies focusing on enzyme interactions. It serves as a model compound to investigate how modifications in chemical structure can influence enzyme kinetics and metabolic pathways. The presence of the tetrafluoro group enhances the compound's reactivity, which may lead to more pronounced effects in enzyme inhibition or activation.

Study on Enzyme Inhibition

A study explored the inhibition of specific enzymes by aldehyde derivatives. The results indicated that modifications in the aldehyde structure could significantly impact enzyme affinity and inhibition rates. Although direct data on 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde was not provided, similar compounds showed promising results in modulating enzyme activities.

Toxicological Assessments

Toxicological assessments have been conducted on related benzaldehyde compounds to evaluate their safety profiles. These studies often measure cytotoxicity using cell lines such as HepG2 (human liver cells). While specific data for the tetrafluorinated compound is sparse, understanding the toxicity of related structures helps infer potential risks associated with its use in biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-(Methoxy)benzaldehyde | C8H8O3 | Antimicrobial activity against bacteria |

| 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | C9H6F4O2 | Potentially similar reactivity |

| 4-(Hydroxy)benzaldehyde | C7H6O3 | Antioxidant properties |

The unique tetrafluoro substitution pattern in 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde provides distinct chemical properties compared to other benzaldehydes. This may enhance its stability and reactivity towards biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.